(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine
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Overview
Description
The compound “(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine” is a complex organic molecule. It contains several functional groups, including a furylmethyl group, a methoxy group, a methyl group, a methylethyl group, a phenyl group, a sulfonyl group, and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy group could be introduced via a Williamson ether synthesis, and the sulfonyl group could be introduced via a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furylmethyl group would introduce a five-membered aromatic ring, the phenyl group would introduce a six-membered aromatic ring, and the sulfonyl group would introduce a sulfur atom double-bonded to two oxygen atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. For example, the amine group could undergo reactions such as alkylation, acylation, and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic rings could make it relatively stable and unreactive, while the presence of the amine group could make it a base .Scientific Research Applications
Enzyme Inhibitory Activity and Therapeutic Potential
The synthetic pathway and biological activity of related sulfonamide derivatives, including compounds structurally akin to (2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine, have been explored for their therapeutic applications. In particular, the enzyme inhibitory activity against acetyl- and butyrylcholinesterase has been highlighted, presenting these compounds as potential therapeutic agents. For instance, certain derivatives have demonstrated excellent inhibitory effects, showcasing their potential in treating diseases where enzyme inhibition is beneficial, such as Alzheimer's disease. These studies underscore the multifaceted applications of such compounds in medicinal chemistry, especially in designing drugs with enzyme inhibitory capabilities (Hussain et al., 2017).
Antibacterial Activity
Research has also delved into the antibacterial properties of sulfonamide derivatives, which include structures similar to this compound. These compounds have been evaluated against various Gram-positive and Gram-negative bacterial strains, with findings indicating significant antibacterial activity. Such discoveries are crucial for the development of new antibiotics and antimicrobial agents, responding to the growing need for effective treatments against resistant bacterial infections (Hussain et al., 2017).
Chemical Synthesis and Process Optimization
The chemical synthesis and process optimization of compounds structurally related to this compound have been subjects of extensive study. These investigations aim at enhancing the yield and efficiency of synthesizing such complex molecules, which are pivotal in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). By optimizing reaction conditions, such as molar ratio, reaction time, and temperature, researchers have significantly improved the synthesis process, contributing to more sustainable and cost-effective manufacturing practices (Xu et al., 2018).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-11(2)14-9-16(12(3)8-15(14)20-4)22(18,19)17-10-13-6-5-7-21-13/h5-9,11,17H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWBCVPTRNJOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CO2)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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